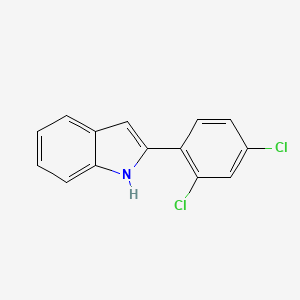
2-(2,4-dichlorophenyl)-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4-dichlorophenyl)-1H-indole is a useful research compound. Its molecular formula is C14H9Cl2N and its molecular weight is 262.13. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Indole derivatives, including 2-(2,4-dichlorophenyl)-1H-indole, have garnered significant interest due to their diverse applications in various fields. They have been synthesized and characterized using spectroscopic techniques like NMR, FT-IR, UV-Visible, and X-ray diffraction (XRD) studies. These methods evaluate bond angles, lengths, and the molecular structure, providing insights into their potential applications in nonlinear optical (NLO) technologies and other hi-tech applications (Tariq et al., 2020).
Medicinal Chemistry and Therapeutic Agents
Indole analogs, including this compound, play a crucial role in medicinal chemistry. They are integral to various therapeutic agents with antioxidant, anti-HIV, and anti-cancer activities. These compounds are also found in synthetic and natural products, pharmaceuticals, and agrochemicals, indicating their broad applicability in healthcare and agriculture (Al-Ostoot et al., 2019).
Anti-inflammatory Applications
Certain indole derivatives have shown potential as anti-inflammatory agents. This is particularly relevant in the context of synthesizing new molecules that can be evaluated for their effectiveness in reducing inflammation, thus contributing to the development of novel therapeutic strategies (Rehman et al., 2022).
Molecular Docking and Drug Design
Indole derivatives are used in molecular docking studies for drug design, particularly targeting anti-inflammatory properties. These compounds' structures are optimized using computational methods like density functional theory, providing insights into their interaction with biological targets and their potential efficacy as drugs (Al-Ostoot et al., 2020).
Photophysics and Photochemistry
The indole chromophore, a component of these compounds, is significant in studying photophysics and photochemistry. It's found in biologically relevant molecules like tryptophan and serotonin. Understanding its behavior under UV irradiation has implications for various scientific fields, including materials science and biological research (Giussani et al., 2011).
Organic Semiconductors
Some indole derivatives are used in the creation of organic semiconductors. Their molecular structure and functionalization make them suitable for use in electronic devices, particularly in organic field-effect transistors. Their synthesis and processing are crucial for developing high-performance electronic materials (Cho et al., 2016).
Mecanismo De Acción
Target of Action
It’s structurally similar to 2,4-dichlorophenoxyacetic acid (2,4-d), a synthetic auxin . Auxins are plant hormones that regulate growth and developmental processes .
Mode of Action
Based on its structural similarity to 2,4-d, it may induce uncontrolled growth in susceptible organisms, leading to their eventual death .
Biochemical Pathways
2,4-d, a structurally similar compound, is known to disrupt normal plant growth processes by mimicking the natural plant hormone auxin .
Pharmacokinetics
The structurally similar compound 2,4-d is known to be highly water-soluble , which could suggest potential bioavailability characteristics of 2-(2,4-dichlorophenyl)-1H-indole.
Result of Action
Based on its structural similarity to 2,4-d, it may cause uncontrolled growth in susceptible organisms, leading to their eventual death .
Action Environment
The structurally similar compound 2,4-d is used in various environments, including domestic lawns and gardens, forestry, and along roadways, railways, and power lines .
Propiedades
IUPAC Name |
2-(2,4-dichlorophenyl)-1H-indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2N/c15-10-5-6-11(12(16)8-10)14-7-9-3-1-2-4-13(9)17-14/h1-8,17H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFEKXOOYILRYEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(8-methoxy-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B3012179.png)
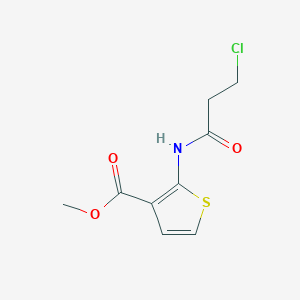
![3-[(4-isopropylphenyl)sulfonyl]-N-(2-phenylpropyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B3012183.png)



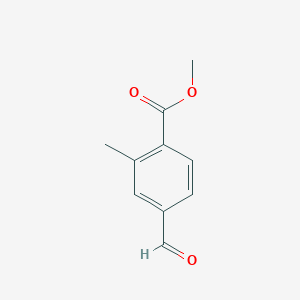
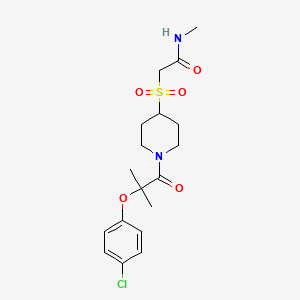
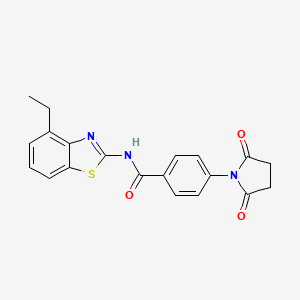
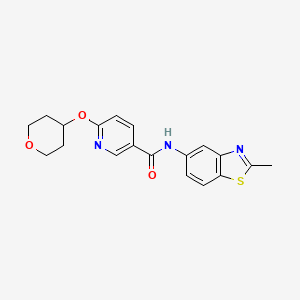
![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-fluorophenyl)acetamide](/img/structure/B3012197.png)
![N-{4-[(1E)-3-[3-(2-methoxyphenyl)pyrrolidin-1-yl]-3-oxoprop-1-en-1-yl]phenyl}acetamide](/img/structure/B3012199.png)

![3-Ethyl-[1,2]oxathiane 2,2-dioxide](/img/structure/B3012202.png)
